molecular formula C18H18ClNO4 B309153 Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate

Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate

Cat. No. B309153
M. Wt: 347.8 g/mol
InChI Key: WNOJXOGUMGHDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate, also known as PCMB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is often used as a reagent in biochemical experiments. PCMB has been shown to have a variety of effects on biological systems, including inhibiting enzymes and modulating protein structure. In

Mechanism of Action

Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate's mechanism of action is primarily through its ability to react with cysteine residues in proteins. This reaction forms disulfide bonds, which can alter the structure and function of the protein. This compound can also inhibit enzymes by reacting with active site residues or by disrupting the enzyme's structure.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes. This compound has also been shown to modulate the activity of ion channels, which can affect neurotransmitter release and synaptic transmission.

Advantages and Limitations for Lab Experiments

Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is stable and easy to use, and it has a high affinity for cysteine residues in proteins. However, this compound can also be toxic to cells at high concentrations, and its effects on protein structure can be difficult to predict.

Future Directions

There are several future directions for research involving Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the use of this compound as a tool for studying protein structure and function. Additionally, the potential use of this compound in cancer therapy warrants further investigation.

Synthesis Methods

Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with propyl alcohol and hydrochloric acid to yield this compound.

Scientific Research Applications

Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has been used in a variety of scientific research applications, including the study of enzyme inhibition and protein structure modulation. It has been shown to inhibit several enzymes, including cysteine proteases and phospholipases. This compound has also been used to modify the structure of proteins, specifically by reacting with cysteine residues to form disulfide bonds.

properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO4/c1-3-10-24-18(22)13-6-9-15(19)16(11-13)20-17(21)12-4-7-14(23-2)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,20,21)

InChI Key

WNOJXOGUMGHDSX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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